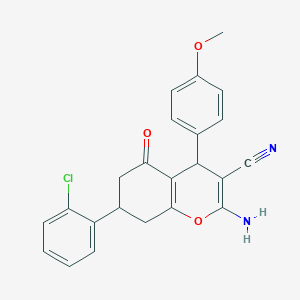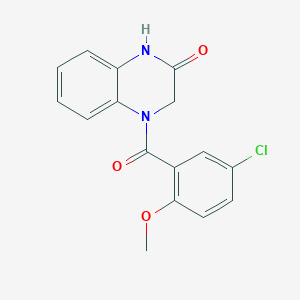
5-(4-ethoxyphenyl)-2-propylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethoxyphenyl)-2-propylcyclohexanone, also known as Ephenidine, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1950s by a team of researchers at Parke-Davis, but its psychoactive properties were not discovered until much later. Ephenidine has gained popularity in recent years as a research chemical due to its unique effects on the brain and potential therapeutic applications.
作用機序
5-(4-ethoxyphenyl)-2-propylcyclohexanone has been shown to bind to the PCP binding site on the NMDA receptor and block the activity of glutamate. This leads to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission, which can result in a dissociative state. This compound also has affinity for the dopamine transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and humans. These include dissociation, hallucinations, euphoria, and sedation. It has also been shown to have analgesic properties and may be useful in the treatment of pain.
実験室実験の利点と制限
5-(4-ethoxyphenyl)-2-propylcyclohexanone has several advantages and limitations for use in lab experiments. One advantage is its unique mechanism of action, which may provide insights into the role of glutamate in the brain. Another advantage is its potential therapeutic applications, which could lead to the development of new treatments for pain and other conditions. However, this compound also has several limitations, including its potential for abuse and lack of long-term safety data.
将来の方向性
There are several future directions for research on 5-(4-ethoxyphenyl)-2-propylcyclohexanone. One area of interest is its potential therapeutic applications, particularly in the treatment of pain. Another area of interest is its effects on the brain and potential for use in the treatment of psychiatric disorders. Additionally, further research is needed to determine the long-term safety and potential for abuse of this compound.
合成法
5-(4-ethoxyphenyl)-2-propylcyclohexanone can be synthesized using a variety of methods, including the reduction of 4-ethoxybenzaldehyde with sodium borohydride, followed by condensation with cyclohexanone in the presence of potassium hydroxide. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized over the years to increase yield and purity.
科学的研究の応用
5-(4-ethoxyphenyl)-2-propylcyclohexanone has been used in scientific research to study its effects on the brain and potential therapeutic applications. It has been shown to act as a non-competitive NMDA receptor antagonist, which means it blocks the activity of glutamate, an important neurotransmitter in the brain. This mechanism of action is similar to that of other dissociative drugs, such as ketamine and PCP.
特性
IUPAC Name |
5-(4-ethoxyphenyl)-2-propylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-14-6-7-15(12-17(14)18)13-8-10-16(11-9-13)19-4-2/h8-11,14-15H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRNVWPUBWKANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)
![ethyl 2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4942214.png)
![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4942223.png)


![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)

![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)
![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)